molecular formula C15H11ClF3N3O4 B1471031 N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-4-nitrobenzamide CAS No. 1610047-56-7

N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-4-nitrobenzamide

Cat. No. B1471031
CAS RN: 1610047-56-7
M. Wt: 389.71 g/mol
InChI Key: VADVHLMHOXFXSP-UHFFFAOYSA-N
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Description

N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-4-nitrobenzamide, also known as Compound A, is a novel small molecule that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in preclinical studies.

Scientific Research Applications

Stability and Degradation

Nitisinone, a related compound, has been extensively studied for its stability and degradation pathways using LC-MS/MS methods. These studies reveal that the stability of nitisinone increases with the pH of the solution and identifies major degradation products that are stable under various conditions. This research contributes to a better understanding of the compound's properties and potential risks and benefits of its medical application (Barchańska et al., 2019).

Synthetic Applications

The synthesis and application of heterocyclic N-oxide molecules, including pyridine derivatives, highlight their importance in organic synthesis, catalysis, and drug development. These compounds have been utilized in forming metal complexes, designing catalysts, and in medicinal applications for their anticancer, antibacterial, and anti-inflammatory properties. This area of research shows the potential of such compounds in advancing chemistry and drug development (Li et al., 2019).

Photochromic Properties

Research on ortho-nitrobenzylpyridines has provided insights into their photochromic activities. These compounds serve as models for studying photoreactions of nitro-based caged compounds and have potential applications in photon-based electronics. Understanding their reaction mechanisms and properties can lead to advancements in materials science and electronics (Naumov, 2006).

Environmental Impact

Studies on nitrosamines, including NDMA, in water technology have raised concerns about their presence as disinfection by-products and their potential health risks. Research focuses on their occurrence, formation mechanisms, and removal methods in water treatment processes. Understanding these aspects is crucial for ensuring water safety and addressing environmental health concerns (Nawrocki & Andrzejewski, 2011).

Nitrous Oxide Emissions

Nitrifier denitrification research indicates its significant contribution to nitrous oxide emissions, particularly in agricultural soils. This process, involving the oxidation of ammonia to nitrite followed by reduction to nitrous oxide, highlights the environmental impact of fertilizer use. Identifying controlling factors and conditions favoring this pathway can inform strategies to reduce greenhouse gas emissions (Wrage et al., 2001).

properties

IUPAC Name

N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethyl]-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3N3O4/c16-12-7-10(15(17,18)19)8-21-14(12)26-6-5-20-13(23)9-1-3-11(4-2-9)22(24)25/h1-4,7-8H,5-6H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADVHLMHOXFXSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCOC2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-4-nitrobenzamide
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N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-4-nitrobenzamide
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N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-4-nitrobenzamide
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N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-4-nitrobenzamide
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N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-4-nitrobenzamide
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N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-4-nitrobenzamide

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